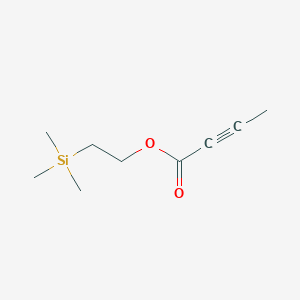
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is an organic compound with the molecular formula C10H18O2Si. This compound is a derivative of butynoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(trimethylsilyl)ethyl ester group. It is known for its utility in organic synthesis, particularly in the formation of esters and other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester can be synthesized through the esterification of 2-butynoic acid with 2-(trimethylsilyl)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-butynoic acid, 2-(trimethylsilyl)ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. Additionally, the presence of the trimethylsilyl group can influence the reactivity and stability of the compound, making it a useful protecting group in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
2-Butynoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of the butynoic acid backbone with the 2-(trimethylsilyl)ethyl ester group. This unique structure imparts specific reactivity and stability characteristics that are valuable in various synthetic applications. The presence of the trimethylsilyl group also provides additional protection and reactivity control during chemical transformations .
Properties
CAS No. |
851590-91-5 |
|---|---|
Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
2-trimethylsilylethyl but-2-ynoate |
InChI |
InChI=1S/C9H16O2Si/c1-5-6-9(10)11-7-8-12(2,3)4/h7-8H2,1-4H3 |
InChI Key |
CBYQMALISYAPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
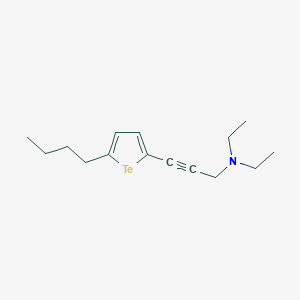
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
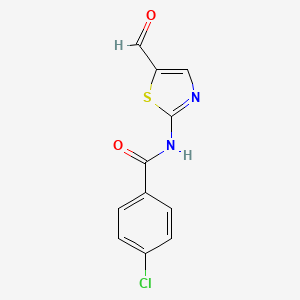
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
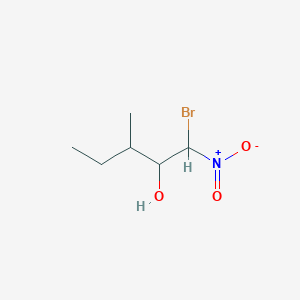
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
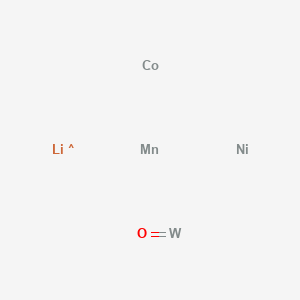

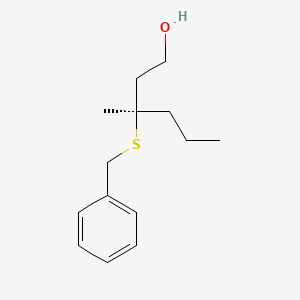
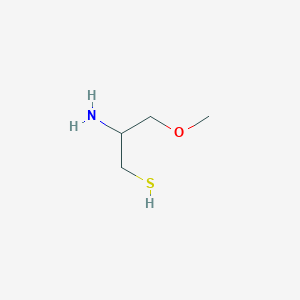
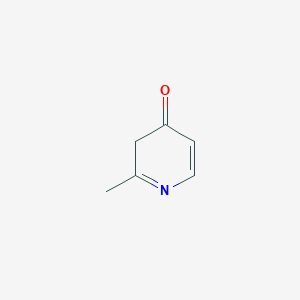
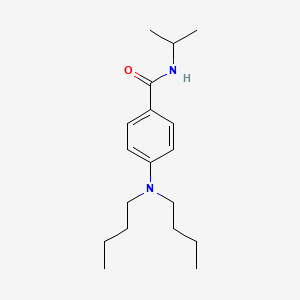
![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
